molecular formula C11H23N3S B4719997 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea

1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea

Cat. No.: B4719997
M. Wt: 229.39 g/mol
InChI Key: HNLJENAFIMHRRE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol . The reaction proceeds through the nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s biological activity is attributed to its ability to inhibit enzymes, disrupt cell membranes, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea can be compared with other thiourea derivatives, such as:

  • 1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea
  • 1-Cyclohexyl-3-phenyl-2-thiourea
  • 1-Cyclohexyl-3-(4-ethoxyphenyl)-2-thiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

1-cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3S/c1-14(2)9-8-12-11(15)13-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLJENAFIMHRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333613
Record name 1-cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1049757-97-2
Record name 1-cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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